molecular formula C17H18O4 B2374460 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 669705-01-5

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B2374460
CAS No.: 669705-01-5
M. Wt: 286.327
InChI Key: JKICKVPWBMZZOL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core with an ethoxy group at the 3-position and a (3-methoxybenzyl)oxy moiety at the 4-position. The (3-methoxybenzyl)oxy group consists of a benzyl ring substituted with a methoxy group at its 3-position, connected via an ether linkage to the main benzaldehyde scaffold. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly as an intermediate for designing bioactive molecules, such as enzyme inhibitors and anticancer agents . Its structural complexity and functional group diversity make it a valuable candidate for comparative studies with analogous benzaldehyde derivatives.

Properties

IUPAC Name

3-ethoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17-10-13(11-18)7-8-16(17)21-12-14-5-4-6-15(9-14)19-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKICKVPWBMZZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylation of Isovanillin

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) serves as a key starting material. In the presence of ethyl bromide and a phase transfer catalyst, the hydroxyl group at the 3-position undergoes alkylation.

Reaction Conditions

  • Catalyst : Tetrabutylammonium bromide (0.1–0.5 equivalents).
  • Base : Sodium hydroxide (1.1–1.5 equivalents).
  • Solvent : Water or dimethylformamide (DMF).
  • Temperature : 0–60°C for 3–6 hours.
  • Yield : >95% (HPLC purity).

The product, 3-ethoxy-4-methoxybenzaldehyde , is isolated via filtration and recrystallization.

Demethylation of the 4-Methoxy Group

Selective demethylation of the 4-methoxy group is achieved using boron tribromide (BBr₃) in dichloromethane.

Reaction Conditions

  • Reagent : BBr₃ (3 equivalents).
  • Solvent : Dichloromethane, -78°C to room temperature.
  • Yield : 80–85%.

This step yields 3-ethoxy-4-hydroxybenzaldehyde , a critical intermediate.

Benzylation with 3-Methoxybenzyl Bromide

The 4-hydroxy group is alkylated using 3-methoxybenzyl bromide under mild basic conditions.

Reaction Conditions

  • Base : Potassium carbonate or sodium bicarbonate.
  • Solvent : Acetonitrile or DMF.
  • Temperature : Reflux for 4–6 hours.
  • Yield : 70–85%.

The final product is purified via column chromatography or recrystallization.

Sequential Alkylation of Protocatechualdehyde

Selective Ethylation of Protocatechualdehyde

Protocatechualdehyde (3,4-dihydroxybenzaldehyde) is alkylated at the 3-position using ethyl iodide.

Reaction Conditions

  • Base : Potassium carbonate.
  • Solvent : Acetone.
  • Temperature : Reflux for 12–14 hours.
  • Yield : 58–64%.

This produces 3-ethoxy-4-hydroxybenzaldehyde .

Benzylation of the 4-Hydroxy Group

The 4-hydroxy group is reacted with 3-methoxybenzyl chloride in the presence of a phase transfer catalyst.

Reaction Conditions

  • Catalyst : Benzyltriethylammonium chloride.
  • Base : Sodium hydroxide.
  • Solvent : Water/DMF mixture.
  • Yield : 75–80%.

One-Pot Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A boronate ester intermediate (e.g., 3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) is coupled with 3-methoxybenzyl bromide.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄.
  • Base : Cs₂CO₃.
  • Solvent : Tetrahydrofuran/water.
  • Temperature : 80°C for 12 hours.
  • Yield : 65–70%.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Advantages Limitations
Direct Alkylation Isovanillin Ethylation → Demethylation → Benzylation 70–85 High selectivity, scalable Demethylation requires harsh reagents
Sequential Alkylation Protocatechualdehyde Ethylation → Benzylation 60–75 Avoids demethylation Lower yields due to selectivity issues
Suzuki Coupling Boronate ester Cross-coupling 65–70 Modular, avoids multi-step synthesis Requires specialized catalysts

Mechanistic Insights

  • Ethylation : Phase transfer catalysts enhance the solubility of alkyl halides in polar solvents, facilitating nucleophilic substitution at the hydroxyl group.
  • Demethylation : BBr₃ selectively cleaves methoxy groups via the formation of a boron-oxygen complex.
  • Benzylation : Alkylation proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to generate a phenoxide ion.

Chemical Reactions Analysis

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Position and Type of Substituents

  • 3-Ethoxy-4-[(3-Methoxybenzyl)oxy]benzaldehyde vs. 3-Methoxy-4-(4-Nitrobenzyloxy)benzaldehyde (): Replacing the 3-methoxybenzyl group with a 4-nitrobenzyloxy moiety significantly alters electronic properties.
  • This compound vs. 3-(Benzyloxy)-4-Methoxybenzaldehyde (): The absence of ethoxy and the presence of a simple benzyloxy group at position 3 reduce steric hindrance, likely enhancing solubility in nonpolar solvents. This compound exhibited a melting point of 61–62°C, suggesting that ethoxy substitution may increase melting points due to higher molecular weight and rigidity .

Alkoxy Chain Variations

  • This compound vs. 3-Ethoxy-4-(Prop-2-yn-1-yloxy)benzaldehyde ():
    Substituting the bulky 3-methoxybenzyloxy group with a linear propargyloxy chain simplifies the structure, improving synthetic accessibility (35% yield) but reducing steric shielding, which may affect stability in oxidative environments .

Etherification Reactions

  • Base and Solvent Systems :
    • Synthesis of this compound typically employs K₂CO₃ in acetone (), whereas analogs like 4-(Benzyloxy)-3-Phenethoxybenzaldehyde use Cs₂CO₃ in DMF at 80°C (). Cs₂CO₃, a stronger base, may enhance reaction rates but requires higher temperatures .
    • Yields for benzyloxy-substituted derivatives range from 35% (propargyloxy analog) to 94% (3-(benzyloxy)-4-methoxybenzaldehyde), highlighting the impact of substituent steric demands on efficiency .

Anticancer Potential

  • This compound vs. 2-[(3-Methoxybenzyl)oxy]benzaldehyde (Compound 29 in ): The position of the aldehyde group critically influences activity. In contrast, the 4-aldehyde isomer’s activity remains underexplored but may differ due to altered binding interactions .

Enzyme Inhibition

  • Derivatives like (E)-2,3,4-Trihydroxybenzaldehyde O-(3-Methoxybenzyl)oxime () share the 3-methoxybenzyl motif and exhibit aldose reductase (ALR2) inhibition. The trihydroxybenzaldehyde scaffold enhances binding affinity, suggesting that combining polar and hydrophobic substituents optimizes inhibitory potency .

Structural and Computational Insights

Crystallographic Data

  • 3-Ethoxy-4-(4′-Formyl-phenoxy)benzaldehyde (): Single-crystal X-ray studies reveal planar geometry with dihedral angles <10° between aromatic rings, promoting conjugation. Similar compounds show T-shaped molecular configurations, which may influence packing efficiency and solubility .

Theoretical Calculations

  • Mulliken charge analysis () on triazolone derivatives with benzylideneamino groups indicates electron-rich regions at oxygen atoms, correlating with hydrogen-bonding capabilities. Such data could predict reactivity trends in this compound derivatives .

Biological Activity

3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a synthetic compound that has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}O4_{4}
  • Molecular Weight : 274.31 g/mol
  • Functional Groups : Aromatic aldehyde, ether, and ethoxy groups.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial steps include the formation of the ether linkage followed by the introduction of the aldehyde functional group. Common methods include:

  • Refluxing with appropriate solvents to facilitate ether formation.
  • Oxidation reactions to convert alcohol precursors into aldehydes.
  • Purification through recrystallization or chromatography.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antitumor Activity

Studies have demonstrated that derivatives of this compound show promise in inhibiting cancer cell proliferation. For instance, in vitro assays have reported IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting effective antitumor activity.

Enzyme Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting conditions like diabetes and obesity.

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzaldehyde derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic application against oxidative damage .

Antitumor Efficacy in Cell Lines

In a recent study, the compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it inhibited cell growth with IC50_{50} values ranging from 5 to 15 µM, indicating its potential as a chemotherapeutic agent .

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds. The following table summarizes key findings:

Compound NameIC50_{50} (µM)Biological Activity
This compound5 - 15Antitumor
Compound A10Antioxidant
Compound B8Enzyme Inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde?

  • Methodology : The compound can be synthesized via etherification reactions. For example, 4-fluorobenzaldehyde reacts with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF. This method is adapted from protocols used for structurally similar aldehydes, where selective ether bond formation is achieved by controlling stoichiometry and reaction time .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution and minimize byproducts like di-ether derivatives.

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Peaks for the aldehyde proton (~10 ppm) and methoxy/ethoxy groups (δ 3.3–4.2 ppm) confirm substitution patterns. Aromatic protons appear as complex multiplet signals in δ 6.5–8.0 ppm .
  • FTIR : Stretching vibrations for C=O (~1685 cm⁻¹) and ether C-O (~1250 cm⁻¹) validate functional groups .
    • Validation : Compare spectral data with analogous compounds (e.g., 4-[(4-Methoxybenzyl)oxy]benzaldehyde) to identify deviations caused by ethoxy/methoxy substituents .

Advanced Research Questions

Q. How do the ethoxy and 3-methoxybenzyloxy substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight :

  • The electron-donating ethoxy group at position 3 and the bulky 3-methoxybenzyloxy group at position 4 create steric hindrance and electronic deactivation, reducing NAS feasibility at the benzaldehyde core. This necessitates strong electrophilic conditions or directing groups for further functionalization .
    • Experimental Design : Perform competitive reactions with substituent-variant analogs (e.g., 3-Ethoxy-4-isobutoxybenzaldehyde) to compare reaction rates and regioselectivity using kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Variability : Test the compound in standardized assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to evaluate concentration-dependent effects. For example, discrepancies in IC₅₀ values may arise from differences in cell line permeability or assay endpoints .
  • Structural Analog Comparison : Compare bioactivity with derivatives lacking the 3-methoxybenzyloxy group (e.g., 3-Ethoxy-4-hydroxybenzaldehyde) to isolate the role of this substituent .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

  • Approach :

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like cytochrome P450 or ABCG2 transporters. Parameterize the force field to account for the compound’s electron-rich aromatic ring and flexible ether linkages .
  • Validate predictions with in vitro inhibition assays (e.g., fluorescence-based substrate efflux studies for ABCG2) .

Methodological Challenges & Solutions

Q. Why does the oxidation of this compound yield inconsistent product ratios?

  • Analysis :

  • The ethoxy group’s electron-donating nature stabilizes the aldehyde against oxidation, while steric hindrance from the 3-methoxybenzyloxy group may limit reagent access. Use mild oxidizing agents (e.g., TEMPO/NaClO) instead of KMnO₄ to improve selectivity for carboxylic acid formation .
    • Data Resolution : Employ LC-MS to quantify intermediates and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What chromatographic techniques optimize purification of this compound from complex reaction mixtures?

  • Methodology :

  • Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate polar byproducts (e.g., unreacted hydroxybenzaldehyde precursors).
  • For large-scale purification, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves sterically hindered derivatives .

Applications in Scientific Research

Q. How is this compound utilized as a building block in polymer chemistry?

  • Example : Co-polymerize with diamine monomers (e.g., p-phenylenediamine) to form poly(azomethine)s. The aldehyde group enables Schiff base formation, while the ether substituents enhance solubility in organic solvents for spin-coating applications .

Q. What role does it play in studying ABCG2 transporter modulation?

  • Application : As a flavonoid derivative, it inhibits ABCG2-mediated efflux of chemotherapeutic agents (e.g., mitoxantrone) in breast cancer cells. Use fluorescence-based assays (Hoechst 33342 dye exclusion) to quantify transporter inhibition efficiency .

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